1-benzyl-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core fused with a 1,3,4-thiadiazole ring. Key structural elements include:
- Benzyl group: Attached to the pyrrolidine nitrogen, enhancing lipophilicity.
- 4-Methoxybenzyl substituent: Positioned on the thiadiazole ring, contributing electron-donating effects.
- Thiadiazole-ylidene moiety: A planar heterocycle that may facilitate π-π interactions with biological targets.
While direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., thiadiazoles, urea derivatives) are widely studied for agrochemical applications, including plant growth regulation and herbicidal activity .
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-benzyl-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3S/c1-29-18-9-7-15(8-10-18)11-19-24-25-22(30-19)23-21(28)17-12-20(27)26(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,23,25,28) |
InChI Key |
PNNHRTNKDHUFBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the benzyl and methoxybenzyl groups. The final step involves the formation of the pyrrolidine ring and the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-benzyl-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiadiazole and Benzyl Moieties
Table 1: Structural and Functional Comparison
Key Observations:
- Benzyl vs. Aroyl Groups : The benzyl group in the target compound offers rigidity, whereas aroyl groups in –4 compounds introduce hydrogen-bonding sites, which correlate with higher growth-promoting activity .
- Fluorine vs. Methoxy : The 4-fluorobenzyl group in ’s compound increases electronegativity, possibly altering membrane permeability compared to the methoxy group in the target compound .
Plant Growth Regulation
- Thiadiazole Derivatives : Compounds with electron-rich substituents (e.g., methoxy, methyl) on thiadiazole exhibit enhanced auxin-like activity, promoting root elongation in crops .
- Tetrazole-Urea Hybrids : highlights that N-5-tetrazolyl-N′-aroylurea derivatives with methoxybenzoyl groups (e.g., 2h) show dual auxin and cytokinin activity, suggesting the target compound’s methoxybenzyl group may confer similar properties .
Herbicidal Potential
- Thiadiazole-Methyl Analogs: ’s fluorobenzyl derivative lacks explicit activity data, but structurally related 1,3,4-thiadiazoles are known to inhibit acetolactate synthase (ALS), a key herbicide target .
- Triazole-Carboxylic Acid Derivatives : Compounds in with triazole-carboxylic acid moieties demonstrate growth inhibition in weeds, implying that the target compound’s pyrrolidine-carboxamide core may offer analogous modes of action .
Biological Activity
1-benzyl-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide (CAS Number: 1144447-59-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 422.5 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, research has shown that similar thiadiazole compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .
Mechanism of Action:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell cycle progression at the G1/S checkpoint.
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities against a range of pathogens. Preliminary tests on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The specific compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways.
Key Findings:
- Exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
Case Studies and Research Findings
- Study on Thiadiazole Derivatives :
-
Comparative Analysis :
- A comparative study analyzed the biological activity of similar compounds, revealing that those with methoxy substitutions showed enhanced activity against cancer cell lines compared to their unsubstituted counterparts. This suggests that the methoxy group may play a critical role in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
